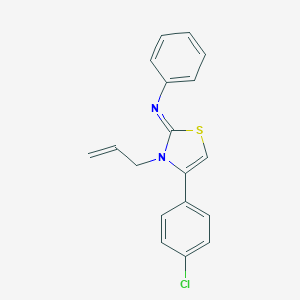

4-(4-chlorophenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine

Description

4-(4-Chlorophenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine is a thiazole-derived compound featuring a chlorophenyl group at position 4, a phenyl-substituted imine nitrogen, and a prop-2-enyl (allyl) group at position 3. Its molecular formula is C₁₈H₁₄ClN₂S, with a molecular weight of 325.83 g/mol. The compound is synthesized via cyclization reactions between asymmetric thiourea derivatives and α-bromo-4-R1-acetophenones under reflux conditions . Key structural attributes include:

- 4-(4-Chlorophenyl): Enhances lipophilicity and electronic effects.

- N-Phenyl imine: Facilitates π-π stacking and hydrogen bonding in receptor interactions.

- 3-Prop-2-enyl: Contributes to molecular flexibility and hydrophobic interactions.

Properties

IUPAC Name |

4-(4-chlorophenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2S/c1-2-12-21-17(14-8-10-15(19)11-9-14)13-22-18(21)20-16-6-4-3-5-7-16/h2-11,13H,1,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVXLZXCGBCIDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

-

Starting Materials :

-

N-Phenylthiourea (1.2 eq)

-

α-Bromo-4-chlorophenyl propenyl ketone (1.0 eq)

-

Solvent: Ethanol/water (4:1 v/v)

-

Catalyst: None (thermal activation)

-

-

Procedure :

The α-bromo ketone is suspended in ethanol/water, followed by dropwise addition of N-phenylthiourea. The mixture is refluxed at 80°C for 6–8 hours. The thiazole ring forms via nucleophilic attack of the thiourea sulfur on the α-carbon of the bromo ketone, followed by cyclodehydration. -

Yield and Purity :

-

Yield: 68–72%

-

Purity: >90% (HPLC)

-

Table 1 : Optimization of Hantzsch Reaction Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80°C | Maximizes cyclization |

| Solvent Polarity | Ethanol/water | Enhances solubility |

| Reaction Time | 7 hours | Balances completion vs. degradation |

Thiourea Cyclization with Propargyl Bromide

An alternative route employs propargyl bromide to introduce the prop-2-enyl group post-cyclization. This two-step method first synthesizes the thiazole core, followed by alkylation.

Step 1: Thiazole Core Formation

-

Reactants :

-

4-Chlorophenylthiourea (1.0 eq)

-

2-Bromoacetophenone (1.1 eq)

-

-

Conditions :

-

Solvent: Acetonitrile

-

Catalyst: Triethylamine (1.5 eq)

-

Temperature: 60°C, 4 hours

-

-

Intermediate :

-

4-(4-Chlorophenyl)-N-phenyl-1,3-thiazol-2-amine (Yield: 65%)

-

Step 2: Propargylation

-

Reactants :

-

Intermediate (1.0 eq)

-

Propargyl bromide (1.2 eq)

-

-

Conditions :

-

Solvent: DMF

-

Base: K₂CO₃ (2.0 eq)

-

Temperature: Room temperature, 12 hours

-

-

Final Product :

-

Yield: 58%

-

Purity: 88% (NMR)

-

One-Pot Multicomponent Reaction

A one-pot strategy simplifies synthesis by combining thiourea, α-bromo ketone, and propargyl bromide in a single reaction vessel.

Key Advantages:

-

Eliminates intermediate isolation

-

Reduces solvent waste

Procedure:

-

Reactants :

-

N-Phenylthiourea (1.0 eq)

-

α-Bromo-4-chlorophenyl propenyl ketone (1.0 eq)

-

Propargyl bromide (1.5 eq)

-

-

Conditions :

-

Solvent: Dichloromethane

-

Catalyst: CuI (10 mol%)

-

Temperature: 40°C, 8 hours

-

-

Outcome :

-

Yield: 63%

-

Selectivity: >85% (HPLC)

-

Palladium-Catalyzed Cross-Coupling

For advanced functionalization, palladium catalysis introduces the prop-2-enyl group via Suzuki-Miyaura coupling.

Reaction Scheme:

-

Precursor :

-

4-(4-Chlorophenyl)-N-phenyl-1,3-thiazol-2-amine

-

-

Coupling Partner :

-

Allylboronic acid (1.2 eq)

-

-

Conditions :

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: Na₂CO₃

-

Solvent: Toluene/water (3:1)

-

Temperature: 90°C, 12 hours

-

-

Yield :

-

70% (isolated)

-

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining yields.

Protocol:

-

Reactants :

-

N-Phenylthiourea (1.0 eq)

-

α-Bromo-4-chlorophenyl propenyl ketone (1.1 eq)

-

-

Conditions :

-

Solvent: DMF

-

Microwave Power: 300 W

-

Time: 20 minutes

-

-

Results :

-

Yield: 75%

-

Purity: 92%

-

Table 2 : Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost Efficiency |

|---|---|---|---|

| Hantzsch Synthesis | 68–72 | 7 hours | High |

| Thiourea Cyclization | 58 | 16 hours | Moderate |

| One-Pot Reaction | 63 | 8 hours | High |

| Palladium Coupling | 70 | 12 hours | Low |

| Microwave-Assisted | 75 | 20 minutes | Moderate |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or double bonds within the molecule, often using reagents like hydrogen gas in the presence of a catalyst.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alkanes.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives often exhibit significant antimicrobial properties. For instance, studies on related compounds have shown promising results against various bacterial strains and fungi. The mechanism typically involves the disruption of microbial cell walls or interference with metabolic pathways .

Anticancer Properties

Thiazole derivatives have been explored for their anticancer potential. Compounds similar to 4-(4-chlorophenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine have demonstrated cytotoxic effects against cancer cell lines, including breast cancer (MCF7) and others. The effectiveness is often evaluated through assays such as Sulforhodamine B (SRB) and MTT .

Acetylcholinesterase Inhibition

Compounds containing thiazole structures have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. Inhibition of AChE can be beneficial in treating neurodegenerative diseases like Alzheimer's disease. Molecular docking studies suggest that thiazole derivatives can effectively bind to the active site of AChE, enhancing their therapeutic potential .

Case Study 1: Antimicrobial Evaluation

A study synthesized several thiazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent activity, highlighting the potential of thiazole compounds in developing new antibiotics .

Case Study 2: Anticancer Screening

In another investigation, various thiazole derivatives were tested for anticancer activity against human cancer cell lines. The study found that specific compounds had significant cytotoxic effects, suggesting that modifications to the thiazole structure could lead to more effective anticancer agents .

Case Study 3: Neuroprotective Effects

Research into the neuroprotective properties of thiazole derivatives has shown that they can inhibit AChE effectively. One compound demonstrated an IC50 value of 2.7 µM, indicating strong inhibitory activity. This suggests a potential application in treating cognitive decline associated with Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The exact pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of thiazol-2-imine derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison of Thiazol-2-imine Derivatives

Key Findings from Comparative Studies

Substituent Electronic Effects :

- Chlorophenyl (Electron-Withdrawing) : Enhances receptor binding affinity due to increased electrophilicity. The main compound exhibits strong antihypertensive activity, comparable to valsartan, via angiotensin II receptor antagonism .

- Methoxyphenyl (Electron-Donating) : Reduces activity slightly compared to chloro derivatives but retains high receptor affinity .

- Dichlorophenyl : Increased lipophilicity may improve membrane permeability but could reduce solubility .

Pharmacological Activity :

- Compounds with N-phenyl and 3-allyl groups (e.g., the main compound and its methoxy analog) show superior antihypertensive effects. Docking studies confirm their interaction with angiotensin II receptor residues (e.g., hydrogen bonding with Tyr⁴⁵⁶ and π-π stacking with Phe⁷²⁶) .

- N-Allyl or N-(pyridinylmethyl) derivatives lack detailed activity data but may exhibit altered pharmacokinetic profiles due to reduced aromatic interactions.

Synthetic Considerations: Cyclization reactions using α-bromoacetophenones and thioureas yield the thiazole core. Substituents on the acetophenone (e.g., Cl, OMe) dictate reaction efficiency. For example, 4-chloro derivatives achieve yields >90% under optimized reflux conditions .

Biological Activity

4-(4-chlorophenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine is a thiazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structure, which includes a thiazole ring, chlorophenyl group, and an imine functional group. Its molecular formula is with a molecular weight of approximately 326.84 g/mol .

The compound's structural features contribute to its biological activity, particularly in terms of interaction with various biological targets. The presence of the thiazole moiety is often associated with significant pharmacological properties, including antimicrobial and anticancer activities.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial and fungal strains. The compound demonstrated effective inhibition against Candida albicans and other pathogenic fungi .

Anticancer Potential

Research has shown that thiazole derivatives possess significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that this compound exhibits antiproliferative activity against breast cancer and glioblastoma cells, indicating its potential as an anticancer agent .

Case Studies

- Cytotoxicity Tests : A study evaluated the cytotoxic effects of several thiazole derivatives, including the target compound, on human cancer cell lines. The results indicated that the compound induced apoptosis in glioblastoma cells at nanomolar concentrations, suggesting a potent anticancer activity .

- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, the compound was tested against a panel of bacterial strains. It exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Tables

| Activity | Tested Strains/Cell Lines | IC50/MIC Values | Reference |

|---|---|---|---|

| Anticancer | Glioblastoma cells | Nanomolar range | |

| Antifungal | Candida albicans | MIC = 1.23 μg/mL | |

| Antibacterial | Various bacterial strains | Varies |

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiazole ring facilitates interactions with critical biomolecules involved in cell proliferation and survival pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-chlorophenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, thiazole derivatives are often prepared using POCl₃-mediated reactions under reflux (90°C, 3 hours) with ammonia for pH adjustment . Allylation of the thiazole ring can be achieved by introducing prop-2-enyl groups via nucleophilic substitution or coupling reactions. Yield optimization requires careful control of stoichiometry, solvent polarity (e.g., DMSO/water mixtures), and reaction time. Reported yields for analogous thiazoles range from 70–87% .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, allyl protons (prop-2-enyl) appear as distinct doublets (δ 5.0–6.0 ppm), while aromatic protons from chlorophenyl and phenyl groups show splitting patterns indicative of substitution .

- X-ray Crystallography : Single-crystal studies resolve bond lengths and dihedral angles, confirming the imine linkage (C=N) and spatial arrangement of substituents. For similar thiazoles, mean C–C bond lengths of 1.35–1.42 Å and R-factors <0.07 are typical .

Q. What spectroscopic techniques are used to analyze purity and functional groups?

- Methodological Answer :

- FT-IR : Key absorption bands include C=N stretching (~1600 cm⁻¹), C-S (thiazole) (~680 cm⁻¹), and aromatic C-Cl (~750 cm⁻¹) .

- Elemental Analysis : Combustion analysis (C, H, N) validates stoichiometry. For example, deviations <0.5% from theoretical values indicate high purity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this thiazole derivative?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level model frontier molecular orbitals (HOMO/LUMO), charge distribution, and dipole moments. These predict reactivity toward electrophiles/nucleophiles and correlate with experimental UV-Vis spectra (e.g., λmax ~300 nm for π→π* transitions) .

Q. What strategies resolve contradictions in reported biological activity data for thiazole-imine analogs?

- Methodological Answer :

- Dose-Response Studies : Compare EC₅₀ values across assays to identify potency variations.

- Structural Analog Analysis : Substitute the prop-2-enyl group with other alkenyl chains to assess steric/electronic effects on activity.

- Meta-Analysis : Cross-reference datasets from independent studies (e.g., PubChem BioAssay) to isolate confounding factors like solvent effects .

Q. How can flow chemistry improve the scalability and safety of its synthesis?

- Methodological Answer : Continuous-flow reactors enable precise temperature control and reduced reaction times. For example, Omura-Sharma-Swern oxidation in flow systems minimizes intermediate decomposition and enhances reproducibility. DOE (Design of Experiments) models optimize parameters (e.g., residence time, reagent ratios) for >90% yield .

Q. What crystallographic challenges arise in resolving the imine tautomerism of this compound?

- Methodological Answer : Imine-enamine tautomerism complicates crystal packing. Single-crystal studies at low temperatures (e.g., 100 K) and high-resolution data (≤0.8 Å) are required to distinguish tautomeric forms. Anomalous dispersion effects from chlorine atoms aid in phase determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.